molecular formula C20H25NO2 B14431878 Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- CAS No. 76277-13-9

Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl-

Cat. No.: B14431878
CAS No.: 76277-13-9
M. Wt: 311.4 g/mol
InChI Key: FTLMFLGVWBXJSM-UHFFFAOYSA-N
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Description

Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is a complex organic compound with the molecular formula C21H23F2NO2. This compound is known for its unique chemical structure, which includes a benzamide core substituted with tert-butyl, ethoxyphenyl, and methyl groups. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-(1,1-dimethylethyl)-N-(2-methoxyphenyl)-N-methyl-
  • Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-ethyl-
  • Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-propyl-

Uniqueness

Benzamide, 4-(1,1-dimethylethyl)-N-(2-ethoxyphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

CAS No.

76277-13-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethoxyphenyl)-N-methylbenzamide

InChI

InChI=1S/C20H25NO2/c1-6-23-18-10-8-7-9-17(18)21(5)19(22)15-11-13-16(14-12-15)20(2,3)4/h7-14H,6H2,1-5H3

InChI Key

FTLMFLGVWBXJSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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